molecular formula C17H12ClFN2OS B2706756 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 728908-02-9

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2706756
CAS No.: 728908-02-9
M. Wt: 346.8
InChI Key: RWMWPJDDMGQKHM-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide ( 728908-02-9) is a high-purity organic compound with a molecular formula of C17H12ClFN2OS and a molecular weight of 346.81 g/mol . This acetamide derivative features a 1,3-thiazole ring core substituted with both 4-fluorophenyl and chlorophenylacetamide groups, a structural motif of significant interest in medicinal and agrochemical research . Compounds within this chemical class have demonstrated promising biological activities in scientific studies. Specifically, research into analogous N-phenylacetamide derivatives containing 4-arylthiazole moieties has shown potent in vitro antibacterial activity against various phytopathogenic bacteria, such as Xanthomonas oryzae pv. Oryzae (Xoo) . The presence of the 4-fluoro substituent on the phenyl ring has been identified in structure-activity relationship (SAR) studies as particularly favorable for enhancing antibacterial efficacy . This product is strictly labeled For Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, or as a reference standard in biochemical and pharmacological studies aimed at developing new antibacterial agents.

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-15(12-4-2-1-3-5-12)16(22)21-17-20-14(10-23-17)11-6-8-13(19)9-7-11/h1-10,15H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMWPJDDMGQKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiophenols can yield thioether derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF7 (breast cancer)15.72
A549 (lung cancer)20.45

The results underscore the potential of this compound as a lead structure for developing new anticancer therapies.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies utilize software like Schrodinger to simulate interactions with receptors involved in disease pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in Molecules evaluated the antimicrobial properties of the compound against a panel of pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent .
  • Anticancer Activity Assessment :
    • Research published in Bioorganic & Medicinal Chemistry Letters demonstrated the anticancer effects of derivatives of thiazole compounds similar to this compound. The study reported promising results in inhibiting tumor growth in vitro and in vivo models .
  • Molecular Docking Analysis :
    • A recent study utilized molecular docking to predict the interaction of the compound with specific protein targets associated with cancer progression. The findings suggested strong binding affinities, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound binds to these targets, preventing their activation and subsequent inflammatory response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Thiazole Ring

Phenyl vs. Fluorophenyl Substituents
  • Compound 2 (2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide): Lacks the 4-fluoro substitution on the phenyl ring.
  • Target Compound :
    • Fluorine's electronegativity enhances dipole interactions and may improve binding affinity in biological systems (e.g., enzyme active sites) .
Methoxyphenyl Substituents
  • 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide :
    • Methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring.
    • May reduce oxidative stability compared to the 4-fluorophenyl analog .
Dichlorophenyl Substituents
  • Crystal structure analysis reveals twisted conformations (61.8° dihedral angle between aromatic rings), suggesting steric hindrance could limit binding in constrained environments .

Modifications to the Acetamide Backbone

Chloro vs. Non-Chlorinated Acetamides
Piperidine-Modified Acetamides
  • 2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide :
    • Incorporation of a hydroxypiperidine group introduces hydrogen-bonding capability and basicity, altering pharmacokinetic properties (e.g., increased solubility) .

Functional Group Additions

Sulfamoyl Derivatives
Ether-Linked Substituents
  • 2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: Ether linkage reduces conformational rigidity compared to direct aryl bonding, possibly affecting target selectivity .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Thiazole Position 4) Acetamide Modifications Molecular Weight (g/mol) Key Properties References
Target Compound 4-Fluorophenyl 2-Chloro-2-phenyl 356.87 High lipophilicity, moderate polarity
2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide Phenyl 2-Chloro 254.71 Lower polarity, reduced metabolic stability
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Dichlorophenyl None 285.16 High electron-withdrawing effects
2-Chloro-N-[4-(4-methoxyphenyl)-thiazol-2-yl]acetamide 4-Methoxyphenyl 2-Chloro 282.74 Increased electron density, lower stability

Biological Activity

2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

  • Molecular Formula : C16H14ClFN2OS
  • Molar Mass : 339.81 g/mol
  • CAS Number : 728908-02-9
  • Melting Point : 135°C (in ethanol)

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with thiazole derivatives followed by acylation with chloroacetyl chloride. The process may require specific conditions to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Phenylacetamide Derivatives Against Cancer Cell Lines

CompoundPC3 (IC50 μM)MCF-7 (IC50 μM)HL-60 (IC50 μM)
This compoundTBDTBDTBD
Imatinib407998
Compound A52>250178
Compound B80>250100

Note: TBD = To Be Determined. Values are indicative based on related studies.

In a study assessing various phenylacetamide derivatives, compounds containing nitro substituents exhibited enhanced cytotoxicity against the PC3 prostate carcinoma cell line compared to those with methoxy groups. The most active compounds demonstrated IC50 values lower than that of imatinib, a standard chemotherapeutic agent .

The mechanism through which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : These compounds have been shown to trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : They interfere with the cell cycle and inhibit the growth of cancerous cells.
  • Nitric Oxide Synthesis : Some derivatives stimulate endogenous nitric oxide production, which can enhance their anticancer efficacy .

Study on Anticancer Activity

A notable study investigated the biological evaluation of various derivatives, including this compound against several cancer cell lines. The results indicated that while many derivatives had promising activity, further optimization was necessary to enhance selectivity and reduce toxicity .

Comparative Analysis with Other Compounds

In comparative studies with known anticancer agents like imatinib and other phenylacetamides, it was observed that certain structural modifications significantly impacted biological activity. For instance, compounds with halogen substitutions showed improved potency against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide?

  • Methodology : The compound can be synthesized via a coupling reaction between a substituted phenylacetic acid derivative and 2-amino-4-(4-fluorophenyl)thiazole. A typical approach involves activating the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base. The reaction proceeds at low temperatures (273 K) to minimize side reactions, followed by extraction and purification via column chromatography .
  • Key Considerations : Purity (>95%) is critical for biological assays. Impurities may arise from incomplete coupling or residual solvents, necessitating characterization via HPLC or NMR .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is employed. The thiazole and fluorophenyl rings typically exhibit torsional angles of ~60–65°, influencing molecular packing via N–H⋯N hydrogen bonds and π–π stacking .
  • Data Interpretation : Twisting between aromatic rings may impact solubility and intermolecular interactions, relevant for solid-state properties and formulation .

Q. What preliminary biological assays are used to evaluate its antimicrobial activity?

  • Methodology : Standard disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The compound’s thiazole and fluorophenyl moieties are hypothesized to interfere with bacterial protein synthesis, similar to structurally related acetamide derivatives .
  • Controls : Include positive controls (e.g., ampicillin) and solvent controls (DMSO) to validate assay conditions .

Advanced Research Questions

Q. How do crystallographic data inform molecular docking studies for target identification?

  • Methodology : SC-XRD-derived coordinates are used to model ligand-receptor interactions (e.g., with bacterial ribosomes or eukaryotic kinases). The 4-fluorophenyl group enhances hydrophobic binding, while the thiazole nitrogen acts as a hydrogen bond acceptor. Software like AutoDock Vina incorporates torsional parameters to predict binding affinities .
  • Validation : Compare docking results with mutagenesis studies or isothermal titration calorimetry (ITC) to confirm binding sites .

Q. What structure-activity relationship (SAR) trends are observed with fluorophenyl and chloroacetamide substitutions?

  • Findings : Fluorine at the para position on the phenyl ring improves metabolic stability and membrane permeability due to its electronegativity and small size. Chlorine on the acetamide enhances electrophilicity, potentially increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Experimental Design : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at varying positions to map steric and electronic effects on activity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Analysis : Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects. Conduct ADMET profiling:

  • Solubility : Use shake-flask method with PBS (pH 7.4) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
    • Mitigation : Optimize logP (target ~2–3) via substituent modifications to balance permeability and solubility .

Q. What strategies improve the compound’s pharmacokinetic profile for CNS applications?

  • Approach :

  • Blood-Brain Barrier (BBB) Penetration : Introduce polar groups (e.g., hydroxyl) to reduce P-glycoprotein efflux.
  • Half-Life Extension : Replace the chloroacetamide with a prodrug moiety (e.g., ester) for sustained release .
    • Validation : Perform in situ brain perfusion assays and LC-MS/MS quantification in cerebrospinal fluid .

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